molecular formula C11H19Cl2N3 B6219226 4-(2-methylphenyl)piperazin-1-amine dihydrochloride CAS No. 2751615-40-2

4-(2-methylphenyl)piperazin-1-amine dihydrochloride

Cat. No.: B6219226
CAS No.: 2751615-40-2
M. Wt: 264.2
InChI Key:
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Description

4-(2-methylphenyl)piperazin-1-amine dihydrochloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 2-methylphenyl group attached to the piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylphenyl)piperazin-1-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, and it may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-methylphenyl)piperazin-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

4-(2-methylphenyl)piperazin-1-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving neurotransmitter receptors and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-methylphenyl)piperazin-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to the receptor’s active site, altering its conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methoxyphenyl)piperazin-1-amine
  • 4-(2-fluorophenyl)piperazin-1-amine
  • 4-(2-chlorophenyl)piperazin-1-amine

Uniqueness

4-(2-methylphenyl)piperazin-1-amine dihydrochloride is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable tool in various research applications .

Properties

CAS No.

2751615-40-2

Molecular Formula

C11H19Cl2N3

Molecular Weight

264.2

Purity

95

Origin of Product

United States

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